molecular formula C22H20N2O4S B2588185 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide CAS No. 476368-73-7

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Cat. No.: B2588185
CAS No.: 476368-73-7
M. Wt: 408.47
InChI Key: ANWQZTPUHWMMLE-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with structures related to "5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide." For example, Talupur et al. (2021) detailed the synthesis of tetrazol-thiophene carboxamides with antimicrobial evaluation and docking studies, showcasing the methodological approaches to create and analyze compounds with similar complex structures (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anti-inflammatory Applications

Compounds incorporating similar chemical moieties have been investigated for their antimicrobial and anti-inflammatory properties. The study by Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with potent antimicrobial activity, indicating the potential of structurally related compounds for applications in treating bacterial infections (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005). Additionally, the synthesis and evaluation of benzo[b]thiophene derivatives by Radwan, Shehab, and El-Shenawy (2009) revealed potential anti-inflammatory applications, further illustrating the medical relevance of compounds with related structures (Radwan, Shehab, & El-Shenawy, 2009).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory properties of structurally similar compounds has also been conducted, with implications for developing therapeutic agents. Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives, evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their potential in treating neurodegenerative diseases (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWQZTPUHWMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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